molecular formula C23H17N3O4 B4026145 N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide

Cat. No.: B4026145
M. Wt: 399.4 g/mol
InChI Key: DBKXSRBRJUWKLY-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide typically involves multiple steps, starting from the quinoline nucleus. One common method involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with an appropriate amine, followed by nitration and subsequent coupling with a benzoyl chloride derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline nucleus is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide stands out due to its unique combination of the quinoline nucleus and the nitrobenzamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22-18(14-17-6-4-5-9-21(17)24-22)15-25(19-7-2-1-3-8-19)23(28)16-10-12-20(13-11-16)26(29)30/h1-14H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKXSRBRJUWKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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